molecular formula C17H38O8Si B8113853 m-PEG5-triethyoxysilane

m-PEG5-triethyoxysilane

Cat. No.: B8113853
M. Wt: 398.6 g/mol
InChI Key: VPEYRXLVKNYWQR-UHFFFAOYSA-N
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Description

m-PEG5-triethoxysilane (CAS: 2243566-42-7) is a polyethyleneglycol (PEG)-based linker containing a triethoxysilane moiety. Its molecular formula is C21H45NO9Si, with a molecular weight of 483.7 g/mol and a purity of ≥95% . The compound is primarily used for surface modification of silica, glass, or metal oxides, leveraging the triethoxysilane group to form stable covalent bonds with hydroxyl-rich substrates. The PEG5 chain (5 ethylene glycol units) enhances water solubility, enabling applications in aqueous media . It is stored at -20°C to prevent premature hydrolysis of the silane group .

Properties

IUPAC Name

triethoxy-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38O8Si/c1-5-23-26(24-6-2,25-7-3)17-16-22-15-14-21-13-12-20-11-10-19-9-8-18-4/h5-17H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYRXLVKNYWQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCOCCOCCOCCOCCOC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38O8Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of m-PEG5 with Chlorosilane Precursors

A common approach involves reacting methoxy-PEG5-alcohol (m-PEG5-OH) with chlorosilane derivatives. For example:

m-PEG5-OH+Cl-Si(OEt)3m-PEG5-Si(OEt)3+HCl\text{m-PEG5-OH} + \text{Cl-Si(OEt)}3 \rightarrow \text{m-PEG5-Si(OEt)}3 + \text{HCl}

Key Steps :

  • Activation of m-PEG5-OH : The hydroxyl group is deprotonated using a base (e.g., NaH or pyridine) to enhance nucleophilicity.

  • Nucleophilic substitution : The alkoxide attacks the electrophilic silicon center in chlorosilanes (e.g., 3-chloropropyltriethoxysilane).

  • Byproduct removal : HCl is neutralized or evacuated under reduced pressure.

Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–120°CHigher rates at elevated temps
Reaction Time6–12 hoursProlonged time ensures completion
Molar Ratio (PEG:Silane)1:1.2–1:1.5Excess silane drives reaction
SolventToluene or THFPolar aprotic solvents preferred

Data adapted from analogous silane-PEG syntheses.

Industrial-Scale Production Challenges

Purification and Quality Control

Post-synthesis, m-PEG5-triethoxysilane requires rigorous purification:

  • Distillation : Removes unreacted silanes and PEG precursors.

  • Chromatography : Size-exclusion or ion-exchange methods ensure >95% purity.

  • Analytical validation : NMR (¹H, ²⁹Si) and GC-MS confirm structural integrity.

Stability Considerations :

  • Storage : -20°C in anhydrous conditions to prevent hydrolysis of ethoxysilane.

  • Solubility : Soluble in DMSO, DMF, and chloroform (10–50 mg/mL).

Emerging Innovations and Comparative Analysis

Continuous-Flow Synthesis

Recent advances propose microreactor systems for silane-PEG conjugation, offering:

  • Enhanced mixing : Reduces reaction time to 1–2 hours.

  • Precision control : Maintains stoichiometric ratios via automated feed.

Green Chemistry Approaches

  • Solvent-free systems : Utilize molten PEG as both reactant and medium.

  • Catalytic acceleration : Lewis acids (e.g., ZnCl₂) lower activation energy .

Chemical Reactions Analysis

Types of Reactions: m-PEG5-triethyoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Linker for Synthesis
m-PEG5-triethyoxysilane serves as a linker in the synthesis of complex molecules and materials. Its triethoxysilane group allows for covalent bonding with silanol groups, facilitating the creation of hybrid materials with tailored properties.

Surface Modification
The compound is instrumental in modifying surfaces to enhance their hydrophilicity and biocompatibility. This is particularly useful in creating coatings that reduce protein adsorption, which is vital for biomedical applications.

Biological Applications

Biocompatibility Enhancement
In biological systems, this compound is used to modify biomolecules and surfaces, improving their compatibility with biological tissues. This modification helps in reducing immune responses and enhancing the stability of therapeutic agents.

Drug Delivery Systems
The compound plays a crucial role in drug delivery systems, particularly for hydrophobic drugs. By enhancing solubility and stability, this compound facilitates the effective delivery of therapeutic agents, such as anticancer drugs, through controlled release mechanisms .

Medical Applications

Nanoparticle Functionalization
Research indicates that this compound can be used to functionalize mesoporous silica nanoparticles (MSNs) for drug delivery applications. In one study, nanoparticles modified with this silane were loaded with camptothecin, demonstrating improved drug release profiles under physiological conditions .

Application AreaSpecific Use CaseOutcome
Drug DeliveryFunctionalized MSNs with camptothecinEnhanced drug release in tumor cells
BiocompatibilitySurface modification of implantsReduced protein adsorption
Cancer TherapyEncapsulation of hydrophobic drugsImproved solubility and therapeutic efficacy

Industrial Applications

Coatings and Adhesives
In industrial settings, this compound is employed in developing coatings, adhesives, and sealants. Its ability to form stable siloxane bonds makes it suitable for enhancing the durability and performance of various materials .

Case Study 1: Drug Delivery Using MSNs

A study demonstrated the use of this compound functionalized MSNs for targeted drug delivery. The nanoparticles were shown to effectively encapsulate camptothecin and release it in response to pH changes typical of tumor environments. This targeted approach minimizes side effects associated with conventional chemotherapy .

Case Study 2: Surface Functionalization for Enhanced Stability

Another research focused on the surface functionalization of porous silicon nanoparticles (pSiNPs) using this compound. The study found that PEGylation significantly improved the stability of pSiNPs in biological media, making them suitable candidates for drug delivery systems without compromising cell viability .

Mechanism of Action

The mechanism of action of m-PEG5-triethyoxysilane involves the hydrolysis of the triethoxysilane group to form silanol groups, which can then condense with other silanol groups or silane-containing surfaces to form stable siloxane bonds. This process allows for the covalent attachment of PEG chains to surfaces, enhancing their hydrophilicity and biocompatibility .

Comparison with Similar Compounds

Table 1: Comparison of m-PEG5 Derivatives

Compound Functional Group Primary Application Reactivity/Solubility Stability/Storage
m-PEG5-triethoxysilane Triethoxysilane Surface modification (glass, silica) Hydrolyzes to silanol; high aqueous solubility due to PEG5 Stable at -20°C; sensitive to moisture
m-PEG5-CH2COOH Carboxylic acid Bioconjugation (e.g., NHS/EDC coupling) Reacts with amines; high solubility in polar solvents Stable at -20°C (typical for PEG-acids)
m-PEG5-Tos Tosyl (p-toluenesulfonyl) Nucleophilic substitution reactions Acts as a leaving group; solubility in DMSO/water Light-sensitive; store in dark
m-PEG5-Boc Boc-protected amine Peptide synthesis (temporary amine protection) Deprotection under acidic conditions; moderate solubility Stable at 4°C; degrades with acid

Key Findings :

  • Functional Group Specificity: The triethoxysilane group enables covalent bonding to inorganic surfaces, distinguishing it from COOH or Tos derivatives designed for solution-phase conjugation .
  • PEG Chain Role: All m-PEG5 variants exhibit enhanced water solubility compared to non-PEG analogs, but the triethoxysilane group’s hydrolysis-dependent reactivity requires careful handling .

Comparison with Non-PEG Silane Compounds

Non-PEG silanes, such as hexamethyldisiloxane (CAS: 107-46-0), differ significantly in structure and application:

Table 2: Comparison with Non-PEG Silanes

Compound Structure Water Solubility Primary Application Reactivity
m-PEG5-triethoxysilane PEG5 + triethoxysilane High Biomedical coatings, sensors Hydrolyzes to bind hydroxylated surfaces
Hexamethyldisiloxane Trimethylsilyl ether Low Solvent, silicone synthesis Inert; used as a lubricant or cleaning agent

Key Findings :

  • Hydrophilicity : The PEG5 chain in m-PEG5-triethoxysilane overcomes the inherent hydrophobicity of silanes, making it suitable for aqueous applications .
  • Reactivity : Hexamethyldisiloxane lacks hydrolytic reactivity, limiting its utility in surface modification .

Q & A

Q. What steps ensure ethical reporting of m-PEG5-triethoxysilane’s environmental impact in nanomaterial research?

  • Methodological Answer : Adhere to the GREENER principles for nanomaterial lifecycle assessment. Disclose synthesis byproducts and ecotoxicity data (e.g., Daphnia magna assays) in supplementary materials. Reference the Nagoya Protocol for responsible innovation when using biological components in hybrid materials .

Q. How can researchers enhance the reproducibility of silanization protocols using m-PEG5-triethoxysilane?

  • Methodological Answer : Publish detailed step-by-step protocols with exact molar ratios, solvent grades, and drying times. Use platforms like Protocols.io to archive methodologies. Include raw DLS and XPS data in open-access repositories (e.g., Zenodo) for independent verification .

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